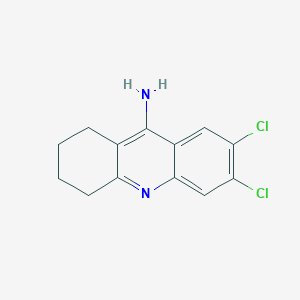
6,7-Dichloro-1,2,3,4-tetrahydroacridin-9-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dichloro-1,2,3,4-tetrahydroacridin-9-amine is a chemical compound with the molecular formula C13H12Cl2N2. It is a derivative of acridine, a heterocyclic organic compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-1,2,3,4-tetrahydroacridin-9-amine typically involves the reaction of 6,7-dichloro-1,2,3,4-tetrahydroacridine with ammonia or an amine under specific conditions. One common method includes the use of dichloromethane as a solvent and the addition of sodium hydroxide to maintain a basic environment. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization from solvents like toluene or methanol .
化学反応の分析
Types of Reactions
6,7-Dichloro-1,2,3,4-tetrahydroacridin-9-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding acridone derivatives.
Reduction: Formation of tetrahydroacridin-9-amine.
Substitution: Formation of methoxy-substituted acridine derivatives.
科学的研究の応用
6,7-Dichloro-1,2,3,4-tetrahydroacridin-9-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.
Biology: Studied for its interactions with biological macromolecules such as DNA and proteins.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用機序
The primary mechanism of action of 6,7-Dichloro-1,2,3,4-tetrahydroacridin-9-amine is its ability to inhibit cholinesterase enzymes. This inhibition prevents the breakdown of acetylcholine, thereby increasing its concentration at synaptic junctions. This mechanism is particularly relevant in the treatment of Alzheimer’s disease, where acetylcholine levels are typically reduced .
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroacridin-9-amine: A non-chlorinated analog with similar cholinesterase inhibitory properties.
Tacrine: Another cholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Acridine: The parent compound, known for its wide range of biological activities
Uniqueness
6,7-Dichloro-1,2,3,4-tetrahydroacridin-9-amine is unique due to the presence of chloro substituents at the 6 and 7 positions, which enhance its binding affinity to cholinesterase enzymes and potentially improve its pharmacological profile .
特性
CAS番号 |
286438-23-1 |
|---|---|
分子式 |
C13H12Cl2N2 |
分子量 |
267.15 g/mol |
IUPAC名 |
6,7-dichloro-1,2,3,4-tetrahydroacridin-9-amine |
InChI |
InChI=1S/C13H12Cl2N2/c14-9-5-8-12(6-10(9)15)17-11-4-2-1-3-7(11)13(8)16/h5-6H,1-4H2,(H2,16,17) |
InChIキー |
VZEYMLANIVXUNX-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=NC3=CC(=C(C=C3C(=C2C1)N)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-[3-(benzenesulfonamido)quinoxalin-2-yl]pyridin-1-ium-3-yl]-4-methoxybenzenecarboximidate](/img/structure/B14156261.png)
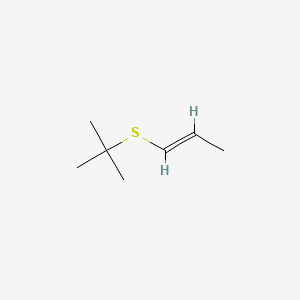
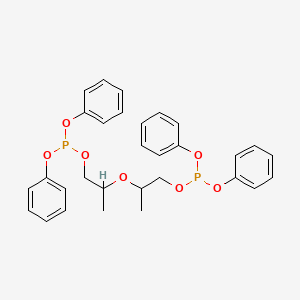
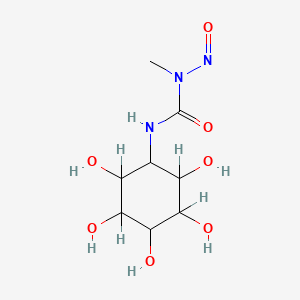
![Benzene, 1-(4-butylcyclohexyl)-4-[(4-methylphenyl)ethynyl]-](/img/structure/B14156289.png)
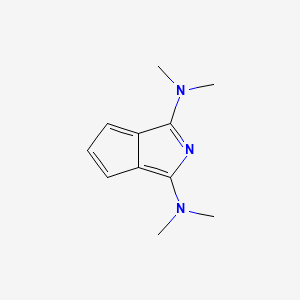
![11-(2-hydroxy-4-methylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14156306.png)
![3-(4-methylbenzyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14156313.png)

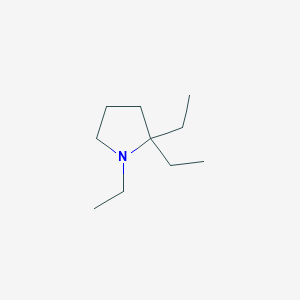
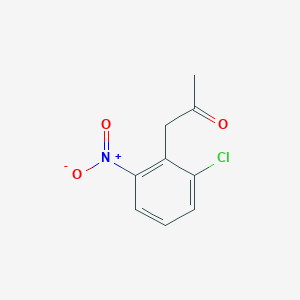
![1-(Azepan-1-ylmethylamino)-3-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)propan-2-ol](/img/structure/B14156357.png)

